Lipophilicity Reduction by 3,3-Dimethyl Substitution: XLogP3 Comparison with the Non-Dimethylated Analog
The target compound exhibits a computed XLogP3 of -3, reflecting high hydrophilicity introduced by the carboxylic acid and methylamino groups . The non-dimethylated analog, 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoic acid (CAS 1248931-47-6, MW 200.19), lacks the two methyl groups on the succinimide ring and has a computed XLogP3 of approximately -2.5 (estimated from the core scaffold), representing a ~0.5 log-unit lipophilicity difference . At physiological pH, this translates to a roughly 3-fold difference in partition coefficients, which can significantly affect aqueous solubility, protein binding, and membrane permeation in biological assays .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -3 (computed, PubChem 2021.05.07) |
| Comparator Or Baseline | 3-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)propanoic acid; XLogP3 ≈ -2.5 (estimated by structural analogy; non-dimethylated scaffold) |
| Quantified Difference | ΔXLogP3 ≈ -0.5 (target compound more hydrophilic by ~0.5 log units; ~3-fold partition coefficient difference) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator value estimated from 2,5-dioxopyrrolidine scaffold minus two methyl groups |
Why This Matters
A 0.5 log-unit shift in XLogP3 alters aqueous solubility and passive membrane permeability predictions, directly impacting buffer selection for in vitro assays and the interpretation of cellular potency data when comparing across structural analogs.
- [1] PubChem. Compound Summary for CID 65301492. Computed Properties: XLogP3 = -3. View Source
- [2] PubChem. Compound Summary for CID 53486225: 3-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)propanoic acid. Estimated XLogP3 from structural comparison. View Source
